molecular formula C13H10N2O3 B1392081 3-Methyl-2-(4-nitrobenzoyl)pyridine CAS No. 1187164-13-1

3-Methyl-2-(4-nitrobenzoyl)pyridine

Cat. No. B1392081
M. Wt: 242.23 g/mol
InChI Key: CIQKNJHBMVCRGW-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitrobenzoyl)pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is also known as 4-Nitro-3-methylpyridine-2-carboxylic acid and has a molecular formula of C12H9N2O3. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Crystal Structure Determination

The crystal structure of 3-Methyl-2-(4-nitrobenzoyl)pyridine and related compounds has been extensively studied. Rybakov et al. (2001) determined the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine using powder diffraction techniques, highlighting its molecular features such as monoclinic crystals and intramolecular contacts involving hydrogen, oxygen, and nitrogen atoms (Rybakov et al., 2001).

Synthesis Applications

This compound plays a key role in the synthesis of various chemicals. For instance, Duan Yumin (2010) discussed the synthesis of Dabigatran Etexilate, highlighting the involvement of compounds like 3-(Pyridin-2-ylamino)propinoic acid ethyl ester and 4-Methylamino-3-nitrobenzoyl chloride in the process (Duan Yumin, 2010).

Chemical Reactions and Transformations

Przemysław Frei and colleagues (2018) explored the treatment of electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride and a cyclic thioether, leading to the formation of 2-functionalized products. This study is significant for understanding the reactivity and applications in synthesizing heterocyclic compounds (Frei et al., 2018).

Molecular Complexation and Materials Science

Muthuraman et al. (2001) investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, showing potential applications in materials science, particularly in the design of materials for nonlinear optics (Muthuraman et al., 2001).

Polymer Chemistry

In the field of polymer chemistry, Xiaolong Wang et al. (2006) synthesized novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, which showed potential in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).

Spectroscopic and Chemical Studies

Michalski et al. (2016) conducted a spectroscopic and computational study on compounds like 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers, providing insights into the electronic and photophysical properties of these compounds (Michalski et al., 2016).

properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-3-2-8-14-12(9)13(16)10-4-6-11(7-5-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQKNJHBMVCRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247398
Record name (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-nitrobenzoyl)pyridine

CAS RN

1187164-13-1
Record name (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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